Aprocitentan is a potent, orally active, dual endothelin receptor antagonist (ERA) currently under development for the treatment of difficult-to-control (resistant) hypertension. [, , , , , ] It acts by blocking the binding of endothelin-1 (ET-1) to both endothelin A (ETA) and endothelin B (ETB) receptors, exhibiting a higher affinity for ETB receptors. [, , , ] Aprocitentan is a metabolite of Macitentan, another endothelin receptor antagonist. [, ]
Aprocitentan, also known by its development code ACT-132577, is being developed by Idorsia Pharmaceuticals. It is categorized under the class of sulfamides, specifically designed to block the action of endothelin-1 at both ETA and ETB receptors. This dual antagonism plays a crucial role in regulating vascular tone and blood pressure.
The synthesis of aprocitentan involves several steps that focus on achieving high purity and stability of the compound. The primary method for synthesizing aprocitentan described in patent literature includes:
The preparation method for crystal form CSI involves suspending solid aprocitentan in a mixed solvent of water and esters (e.g., ethyl acetate), followed by stirring, centrifugation, and drying .
The molecular formula of aprocitentan is . Its structure features:
The molecular structure allows for effective interaction with both ETA and ETB receptors, facilitating its role as an antagonist .
Aprocitentan participates in various chemical reactions that are essential for its pharmacokinetic properties:
Aprocitentan functions as a dual antagonist of endothelin receptors. By blocking both ETA and ETB receptors:
Pharmacodynamic studies indicate that aprocitentan exhibits dose-dependent effects on blood pressure reduction .
Aprocitentan has several notable physical and chemical properties:
Aprocitentan's primary application lies in treating resistant hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure when used alone or in combination with other antihypertensive medications. Its favorable safety profile makes it a promising candidate for further development in managing hypertension-related complications .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: